molecular formula C9H9ClN2O4 B171928 N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide CAS No. 160088-53-9

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B171928
CAS No.: 160088-53-9
M. Wt: 244.63 g/mol
InChI Key: UDVMKRHMXJOWQA-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H9ClN2O4 and its molecular weight is 244.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Synthesis Intermediates

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide has been explored as a valuable intermediate in the green synthesis of other chemical compounds. For instance, the compound N-(3-Amino-4-methoxyphenyl)acetamide, closely related to this compound, has significant importance in the production of azo disperse dyes. This has led to the development of novel catalysts with high activity, selectivity, and stability for the green synthesis process, highlighting the environmental benefits and efficiency of using such intermediates in chemical synthesis (Zhang Qun-feng, 2008).

Chemical Characterization and Theoretical Investigations

The compound and its derivatives have been the subject of various chemical characterizations and density functional theory (DFT) investigations. Different N,N-diacylaniline derivatives, which include compounds similar to this compound, have been synthesized and characterized, revealing insights into their molecular structure and behavior. These studies not only offer a deeper understanding of the compound's characteristics but also pave the way for potential applications in various fields of chemistry and material science (Al‐Sehemi et al., 2017).

Monomer Synthesis for Polybenzimidazoles

Research has demonstrated the use of derivatives of this compound in synthesizing new AB-type monomers for polybenzimidazoles. This application signifies the compound's role in creating high-performance polymers, which have a wide array of uses in advanced materials, particularly in the aerospace and electronics industries (Begunov & Valyaeva, 2015).

Luminescence in Lanthanide-Ion Complexes

The compound has been incorporated into tetraazamacrocyclic ligands to create lanthanide-ion complexes, exhibiting sensitized luminescence properties. The study of such complexes is crucial for developing new materials with specific optical properties, potentially useful in sensors, imaging, and lighting technologies (Andrews et al., 2009).

Pharmaceutical and Medicinal Chemistry

This compound and its derivatives have been explored for their bioactive properties. Notably, some derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents. This indicates the compound's relevance in the field of drug development and pharmaceutical research (Rani et al., 2014).

Properties

IUPAC Name

N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVMKRHMXJOWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381682
Record name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160088-53-9
Record name N-(5-chloro-4-methoxy-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-CHLORO-4'-METHOXY-2'-NITROACETANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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